2,3-Dichloro-4-acryloylphenol
Description
2,3-Dichloro-4-acryloylphenol is a chlorinated phenolic compound featuring two chlorine substituents at the 2- and 3-positions of the aromatic ring and an acryloyl group (-O-CO-CH=CH₂) at the 4-position.
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h2-4,13H,1H2 |
InChI Key |
KHLSLRWBWARRHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C(=C(C=C1)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-2,3-dimethylphenol (Chloroxylenol)
- Structure : Chlorine at position 4, methyl groups at 2 and 3.
- Key Differences: Methyl groups (electron-donating) vs. chlorines (electron-withdrawing) at positions 2 and 3. Higher lipophilicity due to methyl groups, enhancing membrane permeability. Lower acidity (pKa ~9–10) compared to dichlorinated phenols.
- Applications : Widely used as an antiseptic (e.g., in Dettol®) due to its biocidal activity .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
4-Chloro-2-methylphenol
- Structure : Single chlorine at position 4, methyl group at 2.
- Key Differences :
- Environmental Impact: Moderate biodegradability reported in OECD SIDS assessments, but higher toxicity than non-chlorinated phenols .
Bis(2,6-dichlorophenol) Derivatives
- Structure: Two chlorine atoms at 2 and 6 positions, often linked via isopropylidene bridges (e.g., bisphenol A analogs).
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects: Chlorine atoms in this compound increase acidity (pKa ~6–8 estimated) compared to methyl-substituted analogs (pKa ~9–10), enhancing reactivity in nucleophilic environments .
- Environmental Impact: Dichlorinated phenols generally exhibit higher toxicity and persistence than mono-chlorinated variants, necessitating careful handling and disposal .
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